molecular formula C18H28N2O3S B4393420 2-[benzyl(methylsulfonyl)amino]-N-cyclooctylacetamide

2-[benzyl(methylsulfonyl)amino]-N-cyclooctylacetamide

Cat. No.: B4393420
M. Wt: 352.5 g/mol
InChI Key: ANIQPDFAALOINS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[benzyl(methylsulfonyl)amino]-N-cyclooctylacetamide is a complex organic compound characterized by its unique structure, which includes a benzyl group, a cyclooctyl group, and a methylsulfonyl group attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl(methylsulfonyl)amino]-N-cyclooctylacetamide typically involves multiple steps, starting with the preparation of the glycinamide backbone. The benzyl and cyclooctyl groups are introduced through nucleophilic substitution reactions, while the methylsulfonyl group is added via sulfonylation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-[benzyl(methylsulfonyl)amino]-N-cyclooctylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or cyclooctyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-[benzyl(methylsulfonyl)amino]-N-cyclooctylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[benzyl(methylsulfonyl)amino]-N-cyclooctylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and cyclooctyl groups may facilitate binding to hydrophobic pockets, while the methylsulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[benzyl(methylsulfonyl)amino]-N-cyclooctylacetamide include:

  • N~2~-benzyl-N~1~-cyclooctylglycinamide
  • N~2~-benzyl-N~2~-(methylsulfonyl)glycinamide
  • N~1~-cyclooctyl-N~2~-(methylsulfonyl)glycinamide

Uniqueness

What sets this compound apart from these similar compounds is the combination of all three functional groups (benzyl, cyclooctyl, and methylsulfonyl) attached to the glycinamide backbone. This unique structure can result in distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[benzyl(methylsulfonyl)amino]-N-cyclooctylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-24(22,23)20(14-16-10-6-5-7-11-16)15-18(21)19-17-12-8-3-2-4-9-13-17/h5-7,10-11,17H,2-4,8-9,12-15H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANIQPDFAALOINS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[benzyl(methylsulfonyl)amino]-N-cyclooctylacetamide
Reactant of Route 2
Reactant of Route 2
2-[benzyl(methylsulfonyl)amino]-N-cyclooctylacetamide
Reactant of Route 3
Reactant of Route 3
2-[benzyl(methylsulfonyl)amino]-N-cyclooctylacetamide
Reactant of Route 4
Reactant of Route 4
2-[benzyl(methylsulfonyl)amino]-N-cyclooctylacetamide
Reactant of Route 5
2-[benzyl(methylsulfonyl)amino]-N-cyclooctylacetamide
Reactant of Route 6
2-[benzyl(methylsulfonyl)amino]-N-cyclooctylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.